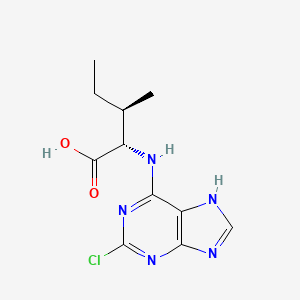

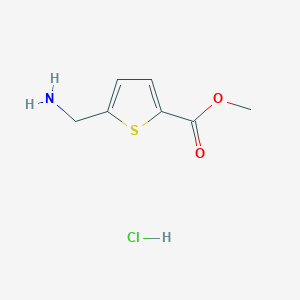

![molecular formula C11H12N4O3 B2654819 methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1710695-42-3](/img/structure/B2654819.png)

methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

カタログ番号 B2654819

CAS番号:

1710695-42-3

分子量: 248.242

InChIキー: JJFFSVWCXATGIU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate” contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would include a tetrazole ring attached to a benzene ring via a methoxy group. The benzene ring is further substituted with a methoxy group at the para position .Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions, including nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the tetrazole and benzene rings. For example, the presence of electron-donating methoxy groups could potentially increase the compound’s stability .科学的研究の応用

Synthesis and Intermediates

- Synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate : This compound serves as an important intermediate for the total synthesis of bisbibenzyls, which exhibit a range of biological activities (Lou Hong-xiang, 2012).

Liquid-Crystalline Phase and Supramolecular Dendrimers

- Development of Spherical Supramolecular Dendrimers : These dendrimers self-organize in a unique thermotropic cubic liquid-crystalline phase. Monodendrons based on methyl 3,4,5-trishydroxybenzoate are used in this context, showcasing the compound's role in advanced material sciences (V. Balagurusamy et al., 1997).

Photophysical Properties

- Study on Photophysical Properties : Research into methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate revealed insights into quantum yields and excited-state proton transfer, demonstrating the compound's relevance in photophysical studies (Soyeon Kim et al., 2021).

Photodynamic Therapy for Cancer

- Potential in Photodynamic Therapy : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized and shows potential as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

Photopolymerization

- Advances in Photopolymerization : A study explored the use of a novel compound as a photoiniferter, demonstrating the potential application of methyl benzoates in polymer sciences (Y. Guillaneuf et al., 2010).

Medicinal Chemistry

- Synthesis of Agonists and Antagonists for 5-HT4 Receptors : Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid have shown potential as potent 5-HT4 receptor agonists, indicating the significance of methyl benzoate derivatives in medicinal chemistry (D. Yang et al., 1997).

Coordination Polymer and Photoluminescence

- Hydrothermal Synthesis of Coordination Polymer : The synthesis of a 2D cadmium(II) coordination polymer based on methyl 4-(1H-tetrazol-5-ylmethoxy)benzoate, demonstrates the compound's role in the development of materials with unique photoluminescent properties (Shuai-Hua Wang et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-[(1-methyltetrazol-5-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFFSVWCXATGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)COC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine

2384921-30-4

N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

1797978-71-2

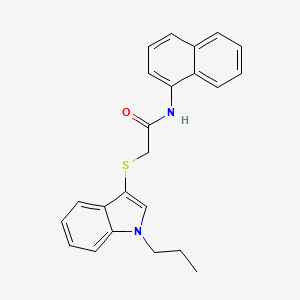

![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)

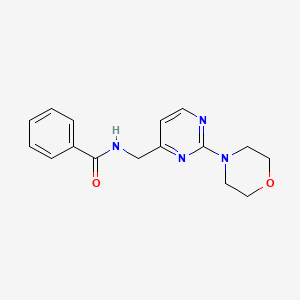

![N-(3,5-dimethylphenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2654755.png)

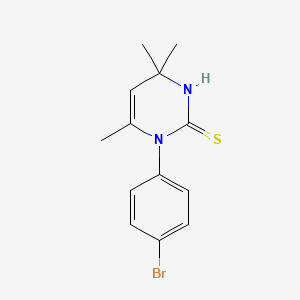

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)